(4-((Methylsulfonyl)methyl)tetrahydro-2H-pyran-4-yl)methanamine
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Overview
Description
(4-((Methylsulfonyl)methyl)tetrahydro-2H-pyran-4-yl)methanamine is a chemical compound with the molecular formula C8H17NO3S It is characterized by a tetrahydropyran ring substituted with a methylsulfonyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Methylsulfonyl)methyl)tetrahydro-2H-pyran-4-yl)methanamine typically involves the reaction of tetrahydropyran derivatives with methylsulfonyl chloride and subsequent amination. One common method involves the use of tetrahydropyran-4-yl methanesulfonate as an intermediate, which is then reacted with methanamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
(4-((Methylsulfonyl)methyl)tetrahydro-2H-pyran-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-((Methylsulfonyl)methyl)tetrahydro-2H-pyran-4-yl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-((Methylsulfonyl)methyl)tetrahydro-2H-pyran-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds with biological molecules, influencing their structure and function. The methylsulfonyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-(Methylamino)methyl tetrahydro-2H-pyran-4-yl)methanol: This compound has a similar tetrahydropyran ring structure but differs in the substitution pattern, with a methylamino group instead of a methylsulfonyl group.
Tetrahydro-2H-pyran-4-yl methanesulfonate: This compound is an intermediate in the synthesis of (4-((Methylsulfonyl)methyl)tetrahydro-2H-pyran-4-yl)methanamine and shares the tetrahydropyran ring structure.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methylsulfonyl and methanamine groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H17NO3S |
---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
[4-(methylsulfonylmethyl)oxan-4-yl]methanamine |
InChI |
InChI=1S/C8H17NO3S/c1-13(10,11)7-8(6-9)2-4-12-5-3-8/h2-7,9H2,1H3 |
InChI Key |
ICABDHJZHGYFPZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1(CCOCC1)CN |
Origin of Product |
United States |
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